
5-(2,4-Dichlorophenyl)-2-methyloxazole
Description
5-(2,4-Dichlorophenyl)-2-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2,4-dichlorophenyl group at the 5-position and a methyl group at the 2-position. The methyl group on the oxazole likely influences electronic properties and steric interactions, modulating solubility and target binding.
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c1-6-13-5-10(14-6)8-3-2-7(11)4-9(8)12/h2-5H,1H3 |
InChI Key |
WOAJOWCDUHJNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature and residence time more precisely, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-2-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological features of 5-(2,4-dichlorophenyl)-2-methyloxazole and related compounds:
Structural and Electronic Comparisons
- Heterocycle Core: Oxazole (target compound) vs. This may enhance interactions with enzymatic targets compared to the oxazole’s simpler structure. The dihedral angle (8.76°) between benzothiazole and methoxyphenyl rings suggests moderate conjugation .
Substituent Effects :
- Methyl vs. Methylthio/Sulfonyl : The methyl group in the target compound is less polar than the methylthio (-SMe) or sulfonyl (-SO₂) groups in oxadiazole derivatives . Sulfonyl groups increase molecular weight and may improve metabolic stability.
- Dichlorophenyl Positioning : All compounds share the 2,4-dichlorophenyl group, which contributes to lipophilicity and electron-withdrawing effects. This moiety is critical for anticancer activity in oxadiazole derivatives .
Physicochemical Properties
- Solubility : Sulfonyl and carboxylic acid derivatives (e.g., compound 21 in , furoic acid in ) exhibit higher aqueous solubility than the methyl-substituted target compound.
- Crystal Packing : Benzothiazoles with methoxyphenyl groups form 2D crystal lattices via van der Waals interactions, whereas oxadiazoles may adopt more flexible conformations .
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